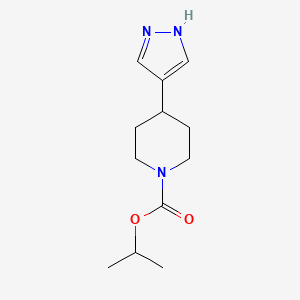![molecular formula C8H6F3N3 B568023 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-31-3](/img/structure/B568023.png)
4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core and a trifluoromethyl group. The presence of the trifluoromethyl group often imparts enhanced biological activity and metabolic stability, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves multi-step procedures One common method includes the cyclization of appropriate precursors under specific conditionsThe cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolo-pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process might involve techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, increasing its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
1h-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but lacking the trifluoromethyl group.
1h-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine core.
Uniqueness
The presence of the trifluoromethyl group in 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine distinguishes it from other similar compounds. This group often enhances the compound’s metabolic stability and biological activity, making it a more attractive candidate for drug development .
Properties
CAS No. |
1260384-31-3 |
|---|---|
Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.152 |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-3-14-7(12)6-4(5)1-2-13-6/h1-3,13H,(H2,12,14) |
InChI Key |
NOQCPVOZSJUYNR-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C1C(=CN=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


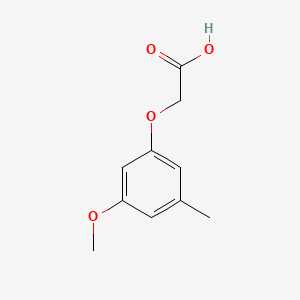
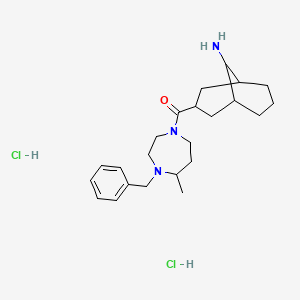

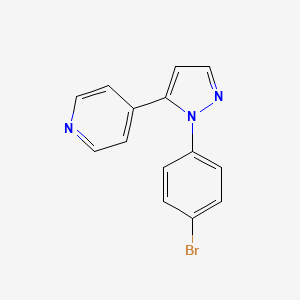
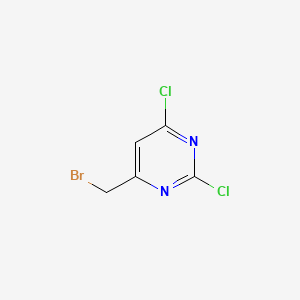

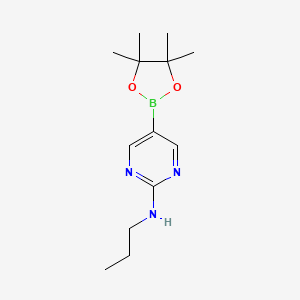
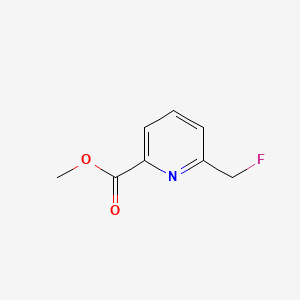
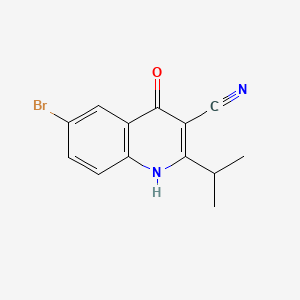
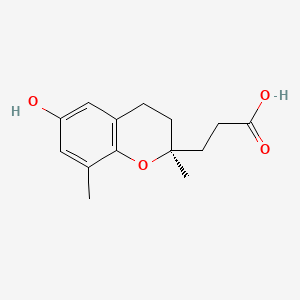
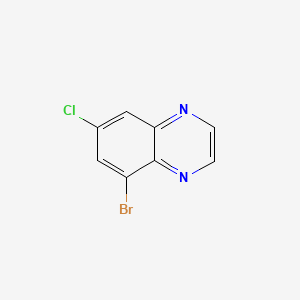
![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)
